2-methyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
Description
2-methyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their pharmacological properties . This particular compound features a unique structure that includes a benzodiazole core, an azetidine ring, and a phenyloxane moiety, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-24-20-9-5-6-10-21(20)26(17)19-15-25(16-19)22(27)23(11-13-28-14-12-23)18-7-3-2-4-8-18/h2-10,19H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDIUULXOTUDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzodiazole core . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. The phenyloxane moiety is often added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the azetidine and phenyloxane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-methyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological potential, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various enzymes and receptors, modulating their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the benzodiazole core but lacks the azetidine and phenyloxane moieties.
Azetidine derivatives: Compounds like azelnidipine contain the azetidine ring but differ in other structural aspects.
Phenyloxane derivatives: Compounds with the phenyloxane moiety but different core structures.
Uniqueness
2-methyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its multi-functional nature makes it a versatile compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
